1-(3,4-difluorobenzyl)-3-{[[(1,3-dimethyl-1H-pyrazol-4-yl)methyl](methyl)amino]methyl}-3-hydroxy-2-piperidinone -

1-(3,4-difluorobenzyl)-3-{[[(1,3-dimethyl-1H-pyrazol-4-yl)methyl](methyl)amino]methyl}-3-hydroxy-2-piperidinone

Catalog Number: EVT-6234836
CAS Number:
Molecular Formula: C20H26F2N4O2
Molecular Weight: 392.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

This section explores compounds structurally related to 1-(3,4-difluorobenzyl)-3-{[amino]methyl}-3-hydroxy-2-piperidinone, based on the provided scientific papers. These compounds are identified based on shared structural features or belonging to similar chemical classes discussed in the research.

Relevance: (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone shares a core structure with 1-(3,4-difluorobenzyl)-3-{[amino]methyl}-3-hydroxy-2-piperidinone, featuring the 1,3-dimethyl-1H-pyrazol-4-yl moiety. Both compounds also incorporate a fluorinated phenyl ring, although with different substitution patterns (2-fluorophenyl vs 3,4-difluorobenzyl). This structural similarity suggests potential shared pharmacophoric elements and justifies their grouping as related compounds.

2-(Diethylamino)acetamide (25)

Compound Description: 2-(Diethylamino)acetamide, designated as compound 25, is a 5-(substituted aminoacetamide) analog of (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone (compound 1). It demonstrated antipsychotic-like activity in behavioral tests, including reducing spontaneous locomotion in mice without causing ataxia and selectively inhibiting conditioned avoidance in rats and monkeys. [] Importantly, unlike typical antipsychotics, compound 25 did not induce dystonic movements in haloperidol-sensitized cebus monkeys, a model for extrapyramidal side effects. [] Further investigation revealed a non-dopaminergic mechanism of action, as it did not bind to dopamine receptors in vitro, alter striatal dopamine metabolism in vivo, or elevate serum prolactin levels. []

Relevance: Although structurally distinct from 1-(3,4-difluorobenzyl)-3-{[amino]methyl}-3-hydroxy-2-piperidinone, 2-(Diethylamino)acetamide is a relevant related compound because it represents a successful modification of the original lead compound (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone (compound 1). The 5-(substituted aminoacetamide) modification in compound 25 mitigated the seizure-inducing liability of compound 1 while retaining antipsychotic-like activity. This highlights the importance of exploring structural analogs for optimizing pharmacological profiles.

2-[[3-(2-Methyl-1-piperidinyl)propyl]-amino]acetamide (38)

Compound Description: 2-[[3-(2-Methyl-1-piperidinyl)propyl]-amino]acetamide, referred to as compound 38, belongs to the same 5-(substituted aminoacetamide) analog series as compound 25, derived from (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone (compound 1). [] It displayed a similar pharmacological profile to compound 25, showcasing antipsychotic-like effects in behavioral models without inducing dystonic movements in primates. [] Similar to compound 25, compound 38 acts via a non-dopaminergic mechanism. []

Relevance: While structurally dissimilar to 1-(3,4-difluorobenzyl)-3-{[amino]methyl}-3-hydroxy-2-piperidinone, 2-[[3-(2-Methyl-1-piperidinyl)propyl]-amino]acetamide offers valuable insights for understanding structure-activity relationships. Both compounds 38 and 25 demonstrate the potential for achieving antipsychotic-like effects through non-dopaminergic mechanisms, which contrasts with the mechanism of currently available antipsychotic medications. This suggests alternative avenues for developing new treatments for schizophrenia with potentially fewer side effects.

1,3-Dimethyl-4-(iminophenylmethyl)-1H-pyrazol-5-ol (28)

Compound Description: 1,3-Dimethyl-4-(iminophenylmethyl)-1H-pyrazol-5-ol, identified as compound 28, represents an attempt to develop non-dopaminergic antipsychotic agents by replacing the amino and ketone groups in the original lead compound with hydroxy and imine functionalities. [] It displayed antipsychotic-like activity in mice, reducing spontaneous locomotion without causing ataxia. [] Notably, unlike typical antipsychotics, compound 28 did not bind to D2 dopamine receptors in vitro. []

Relevance: 1,3-Dimethyl-4-(iminophenylmethyl)-1H-pyrazol-5-ol shares the 1,3-dimethyl-1H-pyrazol core structure with 1-(3,4-difluorobenzyl)-3-{[amino]methyl}-3-hydroxy-2-piperidinone. Both compounds were designed based on the hypothesis that modifying the amino and ketone groups of (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone (compound 1) could lead to non-dopaminergic antipsychotics. This shared design strategy and structural element make compound 28 a relevant related compound for understanding structure-activity relationships in this chemical series.

4-[(3-Chlorophenyl)iminomethyl]-1,3-dimethyl-1H-pyrazol-5-ol (41)

Compound Description: 4-[(3-Chlorophenyl)iminomethyl]-1,3-dimethyl-1H-pyrazol-5-ol, also known as compound 41, is an analog of compound 28, exhibiting the most potent activity within the 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ol series. [] The structure-activity relationship analysis of this series indicated that optimal activity was achieved with methyl groups at positions 1 and 3 of the pyrazole ring and a 3-chloro substituent on the phenyl ring. [] Similar to other compounds in this series, compound 41 inhibited conditioned avoidance responding in rats and monkeys without eliciting dystonic movements in a primate model. []

Relevance: 4-[(3-Chlorophenyl)iminomethyl]-1,3-dimethyl-1H-pyrazol-5-ol is structurally related to 1-(3,4-difluorobenzyl)-3-{[amino]methyl}-3-hydroxy-2-piperidinone through the shared 1,3-dimethyl-1H-pyrazol-4-yl moiety. Furthermore, both compounds incorporate a halogenated phenyl ring, although with different halogen substitutions and positions (3-chlorophenyl vs. 3,4-difluorobenzyl). The common structural features and shared aim of identifying non-dopaminergic antipsychotics establish compound 41 as a relevant related compound.

The analysis of these related compounds provides valuable insights into the structure-activity relationships and pharmacological profiles of compounds sharing structural features with 1-(3,4-difluorobenzyl)-3-{[amino]methyl}-3-hydroxy-2-piperidinone. The exploration of these analogs highlights the potential for developing non-dopaminergic antipsychotic agents and underscores the importance of continued research in this area.

Reference Links for Citations:

Properties

Product Name

1-(3,4-difluorobenzyl)-3-{[[(1,3-dimethyl-1H-pyrazol-4-yl)methyl](methyl)amino]methyl}-3-hydroxy-2-piperidinone

IUPAC Name

1-[(3,4-difluorophenyl)methyl]-3-[[(1,3-dimethylpyrazol-4-yl)methyl-methylamino]methyl]-3-hydroxypiperidin-2-one

Molecular Formula

C20H26F2N4O2

Molecular Weight

392.4 g/mol

InChI

InChI=1S/C20H26F2N4O2/c1-14-16(12-25(3)23-14)11-24(2)13-20(28)7-4-8-26(19(20)27)10-15-5-6-17(21)18(22)9-15/h5-6,9,12,28H,4,7-8,10-11,13H2,1-3H3

InChI Key

NFMKNQJJLVPMCY-UHFFFAOYSA-N

SMILES

CC1=NN(C=C1CN(C)CC2(CCCN(C2=O)CC3=CC(=C(C=C3)F)F)O)C

Canonical SMILES

CC1=NN(C=C1CN(C)CC2(CCCN(C2=O)CC3=CC(=C(C=C3)F)F)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.